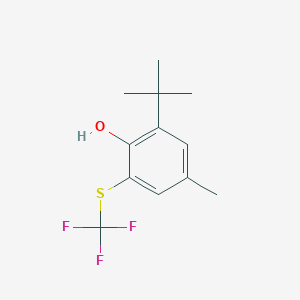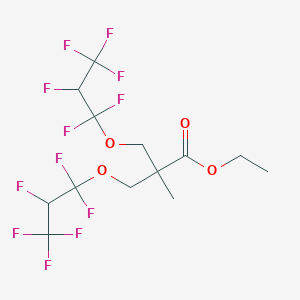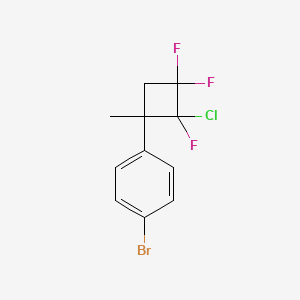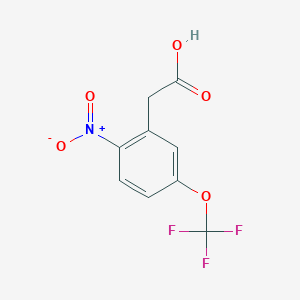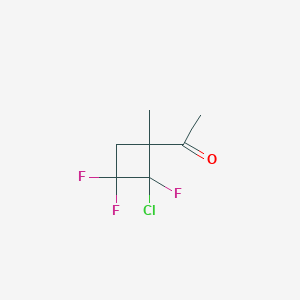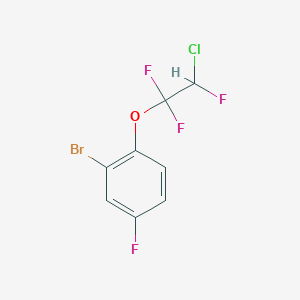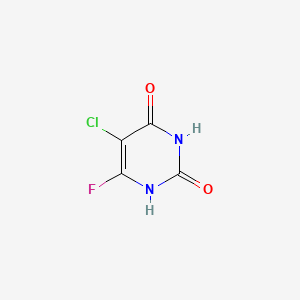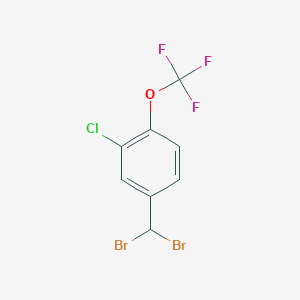
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% (4-DBCTFMB) is a chemical compound with a wide range of applications in scientific research. It is a halogenated aromatic compound that is used as an intermediate in organic synthesis and as a reagent for a variety of reactions. 4-DBCTFMB is a versatile and efficient reagent for a variety of organic transformations.
科学研究应用
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used as a reagent in a variety of organic synthesis reactions. It is used as a reactant in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It is also used in the synthesis of a variety of fluorinated compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes.
作用机制
The mechanism of action of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is not fully understood. However, it is known that the reaction of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% with bromine in acetonitrile (MeCN) involves a radical mechanism. In this reaction, the bromine atom is oxidized to form bromine radical, which then reacts with 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% to form the final product.
Biochemical and Physiological Effects
Due to its halogenated nature, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to be an effective antioxidant, which can protect cells from oxidative damage.
实验室实验的优点和局限性
The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in laboratory experiments has several advantages. It is a versatile and efficient reagent for a variety of organic transformations. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a halogenated compound, and its use can result in the formation of hazardous by-products. Additionally, it is highly flammable and should be handled with care.
未来方向
The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in scientific research is expected to continue to grow in the future. It is expected to be used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. Additionally, it is expected to be used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes. Furthermore, it is expected to be used in the synthesis of a variety of fluorinated compounds. Additionally, it is expected to be used in the development of new drugs and other therapeutic agents. Finally, it is expected to be used in the development of new materials, such as catalysts and polymers.
合成方法
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is synthesized through a two-step process. The first step involves the reaction of p-bromo-o-chlorobenzene (p-BCB) with trimethylsulfonium iodide (TMSI) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction produces the intermediate 4-bromomethyl-2-chloro-(trifluoromethoxy)benzene (4-BMCTFMB). The second step involves the reaction of 4-BMCTFMB with bromine in acetonitrile (MeCN) to produce the final product, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97%.
属性
IUPAC Name |
2-chloro-4-(dibromomethyl)-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF3O/c9-7(10)4-1-2-6(5(11)3-4)15-8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRTXVITABOCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

